molecular formula C18H20N2O5S B2991816 4-methoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 926031-83-6

4-methoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2991816
CAS No.: 926031-83-6
M. Wt: 376.43
InChI Key: XBWNQXQPXUUCLT-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzo[f][1,4]oxazepine core fused with a substituted benzenesulfonamide moiety. The compound’s structure includes:

  • Benzo[f][1,4]oxazepine ring: A seven-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, respectively, with a ketone group at position 5.
  • Sulfonamide linkage: Connects the benzooxazepine core to a 4-methoxy-3-methyl-substituted benzene ring.
  • Substituents: A methoxy (-OCH₃) group at position 4 and a methyl (-CH₃) group at position 3 on the benzenesulfonamide ring.

Properties

IUPAC Name

4-methoxy-3-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-12-10-14(5-7-16(12)24-3)26(22,23)19-13-4-6-17-15(11-13)18(21)20(2)8-9-25-17/h4-7,10-11,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWNQXQPXUUCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-methoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a derivative of benzoxazepine, a class known for its diverse biological activities. This article focuses on the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound includes a benzene sulfonamide group and a tetrahydrobenzo[f][1,4]oxazepine moiety. The presence of methoxy and methyl groups enhances its lipophilicity and potentially its biological activity.

Anticancer Activity

Recent studies have indicated that benzoxazepine derivatives exhibit significant anticancer properties. For instance, research has demonstrated that similar compounds can induce cytotoxic effects on various cancer cell lines. The mechanism often involves the modulation of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical in cancer progression and metastasis. The synthesized benzoxazepine derivatives showed varying levels of cytotoxicity against solid tumor cell lines, suggesting that the activity may depend on the specific structural features of the compound .

Anti-inflammatory Effects

The compound has also been shown to possess anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in response to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

While the antimicrobial activity of benzoxazepine derivatives is generally limited, some studies have reported moderate efficacy against specific bacterial strains. This suggests that the compound might be investigated further for its potential use in treating bacterial infections .

Research Findings

Activity Effect Mechanism References
AnticancerCytotoxicity against cancer cellsModulation of IL-6 and TNF-α
Anti-inflammatoryInhibition of cytokine productionBlockade of inflammatory pathways
AntimicrobialModerate efficacy against bacteriaDisruption of bacterial cell wall synthesis

Case Studies

In one notable study involving a series of synthesized benzoxazepine derivatives, researchers evaluated their biological activities using various assays. The results indicated that certain analogs exhibited promising anticancer activity with IC50 values in the micromolar range against selected cancer cell lines. Additionally, these compounds were tested for their ability to inhibit inflammatory responses in human cell cultures, demonstrating significant reductions in cytokine levels compared to controls .

Comparison with Similar Compounds

Structural Analogues

The closest structural analogue identified is 3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS 922112-44-5) . Key differences lie in the substituents on the benzenesulfonamide ring:

Compound Substituents (Benzenesulfonamide) Molecular Formula Molecular Weight (g/mol) Core Structure
Target Compound 4-methoxy-3-methyl C₁₈H₂₀N₂O₅S 376.4 Benzo[f][1,4]oxazepin
3-Chloro-4-methoxy Analogue 3-chloro-4-methoxy C₁₇H₁₇ClN₂O₅S 396.8 Benzo[f][1,4]oxazepin

Substituent Effects

  • The chloro group in the analogue is electron-withdrawing, increasing the sulfonamide’s acidity and influencing hydrogen-bonding interactions .
  • Steric and Physicochemical Properties: The methyl group introduces steric bulk but has a smaller van der Waals radius compared to chlorine. This may affect binding pocket interactions in biological targets.

Research Findings

Spectral Data Comparisons

While direct spectral data for the target compound are unavailable, inferences can be drawn from analogous compounds in :

  • IR Spectroscopy: Sulfonamide S=O stretches: Expected at ~1240–1255 cm⁻¹, consistent with compounds [4–6] in .
  • NMR Spectroscopy :
    • 1H-NMR : Methyl protons (CH₃) on the benzene ring would appear as a singlet near δ 2.3–2.5 ppm.
    • 13C-NMR : The sulfonamide sulfur would deshield adjacent carbons, with the methyl carbon resonating at ~20–25 ppm.

Implications of Structural Differences

  • Reactivity : The chloro group’s electron-withdrawing nature may enhance electrophilic substitution reactivity in the analogue compared to the methyl-substituted target.
  • Thermal Stability : Methyl groups generally improve thermal stability over halogens due to stronger C-CH₃ bonds versus C-Cl bonds.

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